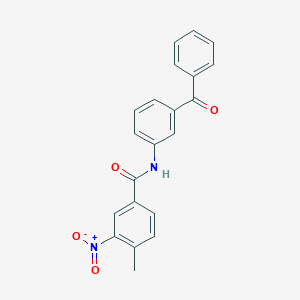![molecular formula C16H23NO3S B6137687 2-(4-methoxybenzyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6137687.png)
2-(4-methoxybenzyl)-4-[3-(methylthio)propanoyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxybenzyl)-4-[3-(methylthio)propanoyl]morpholine is a chemical compound that has been widely researched for its potential applications in scientific research. This compound is commonly referred to as MMP or MMP-9 inhibitor due to its ability to inhibit the activity of MMP-9, an enzyme that plays a crucial role in various physiological processes such as tissue remodeling, wound healing, and cancer progression.
作用机制
MMP inhibits the activity of MMP-9 by binding to its active site and preventing it from cleaving extracellular matrix proteins. MMP-9 plays a crucial role in tissue remodeling, wound healing, and cancer progression by breaking down extracellular matrix proteins and promoting cell migration and invasion. MMP inhibits the activity of MMP-9, thereby reducing tissue remodeling, wound healing, and cancer cell migration and invasion.
Biochemical and Physiological Effects:
MMP has been shown to have several biochemical and physiological effects. In animal models, MMP has been shown to reduce tumor growth and metastasis, improve cardiac function in heart failure, reduce inflammation in inflammatory diseases, and improve cognitive function in neurological disorders. MMP has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of using MMP in lab experiments is its specificity for MMP-9. MMP-9 is overexpressed in many types of cancer and is associated with tumor invasion and metastasis. MMP is a specific inhibitor of MMP-9, which makes it an ideal tool for studying the role of MMP-9 in cancer progression. However, one of the limitations of using MMP in lab experiments is its potential toxicity. MMP has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for research on MMP. One area of research is the development of more potent and selective MMP inhibitors. Another area of research is the identification of new targets for MMP inhibitors. MMP-9 is just one of many enzymes involved in tissue remodeling and cancer progression, and there may be other targets that are equally or more important. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of MMP inhibitors in humans.
合成方法
The synthesis of 2-(4-methoxybenzyl)-4-[3-(methylthio)propanoyl]morpholine involves the reaction of 4-(chloromethyl)phenol with 3-(methylthio)propanoic acid in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with morpholine in the presence of a catalyst such as triethylamine to yield the final product. The synthesis of MMP is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure and high-quality product.
科学研究应用
MMP has been extensively studied for its potential applications in scientific research. One of the most promising applications of MMP is in the field of cancer research. MMP-9 is overexpressed in many types of cancer and is associated with tumor invasion and metastasis. MMP has been shown to inhibit the activity of MMP-9, thereby reducing tumor growth and metastasis in animal models. MMP has also been studied for its potential applications in the treatment of cardiovascular diseases, inflammatory diseases, and neurological disorders.
属性
IUPAC Name |
1-[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-19-14-5-3-13(4-6-14)11-15-12-17(8-9-20-15)16(18)7-10-21-2/h3-6,15H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBUSKZEXZJONN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CN(CCO2)C(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzyl)-4-[3-(methylthio)propanoyl]morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6137607.png)
![ethyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B6137615.png)
![methyl 2-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6137626.png)

![2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6137633.png)
![4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-(4-pyridinylmethyl)benzamide](/img/structure/B6137641.png)

![1-methyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6137661.png)
![{1-[3-(allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B6137668.png)
![1-(2-methoxyethyl)-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6137671.png)
![1-[2-(bromomethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B6137676.png)

![N-[4-(methylthio)phenyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6137686.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(methylthio)acetamide](/img/structure/B6137692.png)